molecular formula C21H21N3O4S B1231439 N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

Cat. No. B1231439
M. Wt: 411.5 g/mol
InChI Key: RMPULVLSYIHHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide is a member of 1,4-naphthoquinones, a sulfonamide and a member of piperazines.

Scientific Research Applications

Antibacterial Properties

N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide derivatives have been extensively studied for their potential antibacterial properties. Research has demonstrated that some derivatives of this compound exhibit significant antibacterial activity. For instance, a study synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides and tested them against various bacterial strains, revealing potent antibacterial effects. The compounds were also examined for their anti-enzymatic potential and displayed moderate to weak enzyme inhibition (Abbasi et al., 2015).

Enzyme Inhibition

Certain derivatives of N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide have been investigated for their role in inhibiting specific enzymes, which is crucial for treating various diseases. For example, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were found to inhibit human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, which are involved in diseases like glaucoma, epilepsy, obesity, and cancer. Notably, these compounds demonstrated potent inhibition against the membrane-bound tumor-associated isoform hCA IX, suggesting their potential use in medicinal studies (Lolak et al., 2019).

properties

Product Name

N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)-1,4-dioxonaphthalen-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H21N3O4S/c1-23-11-13-24(14-12-23)19-18(22-29(27,28)15-7-3-2-4-8-15)20(25)16-9-5-6-10-17(16)21(19)26/h2-10,22H,11-14H2,1H3

InChI Key

RMPULVLSYIHHQO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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